Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Description
Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic intermediate characterized by a tetrahydroisoquinoline core substituted with a tert-butyl carbamate group at position 2 and a formyl group at position 4. The compound’s structure makes it a versatile precursor in organic synthesis, particularly for constructing pharmacologically active molecules. The formyl group enables reactions such as nucleophilic additions or condensations, while the tert-butyl carbamate provides steric protection and modulates solubility .
Properties
IUPAC Name |
tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-11-6-4-5-7-13(11)12(9-16)10-17/h4-7,10,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAUKCQSYITOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2302860-65-5 | |
| Record name | tert-butyl 4-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has been investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study : A study explored the compound's interaction with enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
Pharmacology
Research indicates that this compound may serve as a model for studying pharmacokinetics and pharmacodynamics. It can be administered to model organisms to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Table: Pharmacokinetic Studies
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Clearance rate | TBD |
Bioanalytical Chemistry
The compound can be functionalized to develop molecular probes for detecting biological substances. Its binding affinity with proteins or nucleic acids makes it a candidate for use in assays.
Case Study : Functionalization of this compound with reporter groups showed promising results in binding assays, indicating its potential as a probe in bioanalytical applications.
Biological Activities
Isoquinoline derivatives are known for their diverse biological activities. This compound has shown promise in:
Mechanism of Action
The mechanism by which tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological and pharmacological activities.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Functionality
The reactivity and applications of tert-butyl-substituted tetrahydroisoquinolines vary significantly based on substituents. Below is a comparative analysis:
Key Observations :
- Formyl vs. Bromo : The target compound’s formyl group offers distinct reactivity (e.g., Schiff base formation) compared to bromo-substituted analogs, which are tailored for cross-coupling reactions .
- Amino/Chloro vs. Nitro: Amino and chloro groups enhance nucleophilicity, whereas nitro groups stabilize negative charges, influencing redox behavior .
Stereochemical Considerations
Compounds like methyl (R)-1-(tert-butoxymethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate () exhibit stereochemical complexity, existing as diastereomers with ~60:40 ratios. This highlights the importance of stereochemistry in biological activity and synthetic pathways.
Biological Activity
Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a compound belonging to the isoquinoline family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- CAS Number : 2302860-65-5
- Structure : The compound features a tert-butyl ester group, a formyl group at the 4-position, and a carboxylate at the 2-position of the isoquinoline ring, which influences its biological reactivity and activity.
Biological Activities
Research indicates that isoquinoline derivatives exhibit a range of biological activities. Key activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with DNA and influence metabolic pathways involved in cancer progression. Its potential as an anticancer agent is being explored through various in vitro assays.
- Antimicrobial Properties : Isoquinoline derivatives have been reported to possess antibacterial and antifungal activities. The structural features of this compound may contribute to these properties by disrupting microbial cell walls or inhibiting essential enzymes.
- Neuroprotective Effects : Some studies indicate that isoquinoline derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- DNA Interaction : Studies suggest that it may bind to DNA, potentially affecting gene expression and cellular proliferation.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl 5-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | C15H19NO3 | Similar structure with different substitution | May exhibit different biological activity due to position change |
| Tert-butyl 6-formyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline | C15H19NO3 | Hydroxy group addition | Enhanced solubility and potential for hydrogen bonding |
| (R)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester | C15H19NO3 | Chiral center at the 3-position | Different stereochemistry may influence pharmacodynamics |
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various isoquinoline derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines. This compound was included among the tested compounds, showing promising results in inhibiting cell proliferation.
- Antimicrobial Assays : In vitro assays have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Neuroprotection Research : Recent investigations into neuroprotective effects have indicated that isoquinoline derivatives can reduce oxidative stress in neuronal cells. This compound was found to enhance cell viability under oxidative stress conditions.
Q & A
Q. What are the primary synthetic routes for preparing tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves condensation of aniline derivatives with aldehydes, followed by cyclization to form the dihydroisoquinoline core. The tert-butyl ester group is introduced via acid-catalyzed esterification with tert-butyl alcohol . Reaction optimization requires precise control of catalysts (e.g., Lewis acids), solvents (e.g., dichloromethane or THF), and temperature (often 0–60°C). Monitoring by TLC or HPLC ensures intermediate purity. For example, analogous compounds have been synthesized with yields >70% under reflux conditions in anhydrous solvents .
Q. How can functional group reactivity influence downstream modifications of this compound?
The formyl group at position 4 is highly reactive, enabling nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., Wittig reactions). The tert-butyl ester acts as a protective group, stable under basic/neutral conditions but cleavable via acidolysis (e.g., TFA/DCM). For instance, the formyl group in related dihydroisoquinolines has been reduced to hydroxymethyl derivatives using NaBH₄ , while the ester can be deprotected to generate free amines for further coupling .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (silica gel, hexane/EtOAc gradients) is standard for isolating intermediates. For final purification, recrystallization from ethanol or acetonitrile improves crystallinity. Advanced techniques like preparative HPLC (C18 columns, acetonitrile/water mobile phase) resolve closely related by-products. Purity validation via NMR (¹H, ¹³C) and HRMS is critical .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of dihydroisoquinoline derivatives?
Chiral auxiliaries or asymmetric catalysis may enforce stereochemistry. For example, tert-butyl carbamates in analogous compounds have been synthesized using enantioselective hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes). X-ray crystallography (using SHELX for refinement) confirms absolute configurations, as seen in structurally similar dihydroquinolines .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding modes with enzymes or receptors. Density functional theory (DFT) calculates electronic properties of the formyl group to predict reactivity. For example, docking studies on tert-butyl carboxylates have revealed binding affinities to kinase targets, guiding structure-activity relationship (SAR) optimization .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
Variable-temperature NMR or 2D experiments (COSY, HSQC) distinguish rotamers or dynamic processes. For example, tert-butyl groups in related compounds cause signal splitting due to restricted rotation, resolved at elevated temperatures . Conflicting mass spectrometry data may arise from in-source fragmentation; high-resolution ESI-MS or MALDI-TOF clarifies molecular ions .
Q. What strategies mitigate degradation during long-term storage of this compound?
Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the formyl group. Lyophilization enhances stability for solid-state storage. Periodic HPLC analysis monitors degradation, with silica gel plates detecting hydrolyzed by-products .
Applications in Medicinal Chemistry
Q. How is this compound utilized as a scaffold in drug discovery?
The dihydroisoquinoline core is a privileged structure in kinase inhibitors and GPCR modulators. The formyl group allows late-stage diversification via click chemistry (e.g., Huisgen cycloaddition) or reductive amination. For example, tert-butyl-protected intermediates have been used to synthesize analogs with nanomolar activity against cancer cell lines .
Q. What in vitro assays are recommended for evaluating biological activity?
Cell viability assays (MTT, CellTiter-Glo) screen for cytotoxicity. Target-specific assays (e.g., kinase inhibition via ADP-Glo™) validate mechanism of action. Surface plasmon resonance (SPR) quantifies binding kinetics to purified proteins. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
Refer to SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound may irritate skin (GHS Category 2); neutralize spills with inert absorbents. Waste disposal follows protocols for halogenated solvents and organic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
